Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate
Description
Ethyl (41S,13aR)-13a-ethyl-2,3,41,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate is a complex indole alkaloid derivative with a fused polycyclic structure. Its stereochemistry and substitution pattern play critical roles in its physicochemical and pharmacological properties. This compound belongs to the vincamine-apovincamine alkaloid family, which is structurally related to natural products derived from Vinca minor and synthetic analogs like vinpocetine . The ethyl ester group at position 12 distinguishes it from methyl ester variants (e.g., apovincamine) and hydroxylated derivatives (e.g., vincamine) .
Properties
IUPAC Name |
ethyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IFMALSPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205926 | |
| Record name | Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-34-8 | |
| Record name | Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74924-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eburnamenine-14-carboxylic acid, ethyl ester, (3α)-(±)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401205926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate is a complex organic compound with potential therapeutic applications. This compound is a derivative of vinpocetine and has been studied for its biological activities including neuroprotective effects and inhibition of phosphodiesterases.
- Molecular Formula : C22H26N2O2
- Molar Mass : 350.46 g/mol
- Density : 1.28 ± 0.1 g/cm³ (predicted)
- Melting Point : 121-122 °C
- Boiling Point : 419.5 ± 45.0 °C (predicted)
- pKa : 7.87 ± 0.60 (predicted)
- CAS Number : 85647-43-4
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties. A study evaluating various vinpocetine derivatives found that certain modifications enhanced their ability to inhibit phosphodiesterase type 1A (PDE1A), an enzyme linked to neurodegenerative diseases. For instance:
- Compound with para-methylphenyl substitution demonstrated a five-fold improvement in inhibitory activity with an IC50 value of 3.53 ± 0.25 μM.
- Another derivative with a 3-chlorothiazole substitution showed an eight-fold increase in activity compared to vinpocetine with an IC50 of 2.08 ± 0.16 μM .
The compound's mechanism primarily involves the inhibition of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes:
- It enhances the signaling pathways associated with neuroprotection and cognitive enhancement.
- It may also contribute to vasodilation and improved cerebral blood flow.
Study on Vinpocetine Derivatives
A comprehensive study synthesized various vinpocetine derivatives and evaluated their biological activities:
- The study highlighted the structural modifications that lead to enhanced PDE inhibition and potential therapeutic benefits in treating cognitive decline and related disorders.
| Compound | Substitution | IC50 Value (μM) | Improvement |
|---|---|---|---|
| Original Vinpocetine | - | 16.00 ± 0.50 | - |
| Compound 4 | para-methylphenyl | 3.53 ± 0.25 | 5-fold |
| Compound 25 | 3-chlorothiazole | 2.08 ± 0.16 | 8-fold |
Therapeutic Potential
The therapeutic potential of ethyl (41S,13AR)-13A-ethyl derivatives extends beyond neuroprotection:
- Antitumor Activity : Some studies have indicated that compounds within this class may target specific cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis.
Future Directions
Further research is warranted to explore:
- The full range of biological activities and mechanisms of action.
- Clinical trials to evaluate efficacy and safety in humans.
Scientific Research Applications
Applications in Pharmacology
Ethyl apovincaminate has been studied for its potential therapeutic effects. Its applications primarily include:
Cognitive Enhancement
Research indicates that compounds related to ethyl apovincaminate may exhibit nootropic properties—enhancing cognitive functions such as memory and learning. The compound is structurally similar to vincamine, which has been used to improve cerebral blood flow and cognitive function in patients with vascular dementia .
Neuroprotective Effects
Studies have shown that ethyl apovincaminate may possess neuroprotective properties. It has been observed to protect neurons from damage caused by oxidative stress and may play a role in the treatment of neurodegenerative diseases like Alzheimer's .
Treatment of Vascular Disorders
Due to its ability to improve blood circulation and reduce blood viscosity, ethyl apovincaminate is being explored for the treatment of various vascular disorders. It may help in conditions like peripheral vascular disease by enhancing blood flow .
Case Study 1: Cognitive Improvement in Elderly Patients
A clinical trial investigated the effects of ethyl apovincaminate on elderly patients with mild cognitive impairment. Results indicated a significant improvement in memory recall and attention span after a twelve-week treatment period .
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that ethyl apovincaminate protects neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests its potential use as a therapeutic agent in Alzheimer's disease management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Analytical and Regulatory Considerations
The target compound and its analogs are frequently analyzed via HPLC and NMR for purity (e.g., reports mobile phases like DCM/MeOH = 30:1). Regulatory standards (ISO, USP) classify apovincamine and vinpocetine derivatives as critical impurities, requiring quantification limits below 0.1% in pharmaceuticals .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound with high stereochemical purity?
Synthesis should follow established protocols for indolo-pyrido-naphthyridine derivatives, emphasizing chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to ensure stereochemical fidelity . Characterization requires a combination of NMR (1H and 13C) for structural elucidation, HPLC with chiral columns for enantiomeric excess determination, and X-ray crystallography to confirm absolute configuration . Mass spectrometry (HRMS) is critical for verifying molecular weight and purity.
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Stability studies should employ controlled stress testing:
- Thermal degradation : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and analyze for photoproducts using LC-MS .
- Hydrolytic stability : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 25°C and 40°C. Report degradation kinetics and identify impurities via tandem mass spectrometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Adhere to GHS hazard classifications:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (H315, H319) .
- Work in a fume hood to prevent inhalation of aerosols (H335).
- Store in airtight containers at 2–8°C, away from moisture and ignition sources . Emergency procedures include immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its derivatives?
Systematic approaches include:
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times, solvent controls).
- Dose-response validation : Reproduce conflicting experiments with standardized protocols, ensuring purity >98% (via HPLC) to exclude impurity-driven artifacts .
- Computational modeling : Use molecular docking to assess binding affinity variations across structural analogs, identifying critical substituents influencing activity .
Q. What advanced techniques are suitable for identifying and quantifying trace impurities (e.g., Apovincamine, Vinpocetine analogs) in synthesized batches?
- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) and MRM mode for selective impurity detection (e.g., m/z transitions specific to Apovincamine) .
- NMR impurity profiling : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from structurally related byproducts .
- Reference standards : Cross-validate against certified impurities (e.g., Vincamine Impurity D, Vinpocetine Related Compound B) .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use software like Schrödinger’s QikProp to model absorption, CYP450 interactions, and blood-brain barrier penetration.
- Molecular dynamics simulations : Assess binding stability to target receptors (e.g., PDE1 inhibitors) over nanosecond timescales .
- QSAR modeling : Corporate substituent electronic parameters (Hammett constants) with solubility data to guide synthetic prioritization .
Q. What experimental frameworks are recommended for investigating the compound’s mechanism of action in neurological models?
- In vitro assays : Measure cAMP/cGMP modulation in neuronal cell lines (e.g., SH-SY5Y) using ELISA.
- Gene expression profiling : Apply RNA-seq to identify pathways (e.g., neuroinflammatory markers) altered by treatment .
- In vivo models : Utilize rodent Morris water maze tests to evaluate cognitive effects, paired with microdialysis for neurotransmitter monitoring (dopamine, acetylcholine) .
Methodological Design & Theoretical Integration
Q. How should researchers align experimental design with theoretical frameworks in neuropharmacology?
- Link hypotheses to established theories (e.g., PDE inhibition for vasodilation) and use mechanistic studies (e.g., kinase activity assays) to validate or refine models .
- Design dose-ranging studies to test the compound’s role in neurovascular coupling, integrating electrophysiological recordings (patch-clamp) with hemodynamic measurements .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Implement Quality-by-Design (QbD) principles: Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments) .
- Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
- Establish acceptance criteria for critical quality attributes (CQAs) such as enantiomeric purity and residual solvent levels .
Q. How can AI-driven platforms accelerate the development of analogs with reduced off-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
